molecular formula C30H31NO3 B129672 Trioxifene CAS No. 63619-84-1

Trioxifene

Numéro de catalogue B129672
Numéro CAS: 63619-84-1
Poids moléculaire: 453.6 g/mol
Clé InChI: IHGLINDYFMDHJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trioxifene, also known as LY-133,314, is a selective estrogen receptor modulator (SERM) with competitive binding activity against estradiol for the ERα and antagonistic activity against ERα-mediated gene expression . It was under preclinical and clinical development by Eli Lilly and Company for breast cancer and prostate cancer, but the development was abandoned .


Molecular Structure Analysis

Trioxifene has a molecular weight of 549.68 and its formula is C31H35NO6S . The molecule contains a total of 69 bonds, including 38 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 2 ethers (aromatic), and 1 Pyrrolidine .

Applications De Recherche Scientifique

Selective Estrogen Receptor Modulator (SERM) Properties

Trioxifene, known as LY133314, is a selective estrogen receptor modulator (SERM) with properties of competitive binding against estradiol for estrogen receptor alpha (ERalpha) and antagonistic activity against ERalpha-mediated gene expression. Its efficacy in experimental models of prostate cancer (PCa), particularly in androgen-independent, metastatic PCa, showcases its potential antimetastatic benefits (Neubauer et al., 2003).

Antineoplastic Potential

Trioxifene demonstrates potential antineoplastic activity, particularly by competing with estradiol in binding to estrogen receptor alpha (ER alpha), thus inhibiting ER alpha-mediated signal transduction and gene expression. Its intrinsic estrogenic activity varies depending on the tissue, highlighting a nuanced mechanism of action (Definitions, 2020).

Clinical Trials and Effects

A phase I/II investigation of trioxifene mesylate in advanced breast cancer revealed varying response rates and a notable impact on hormone levels. Trioxifene's distinct endocrine effects compared to tamoxifen suggest its unique action mechanism and potential clinical applications (Witte et al., 1986).

Molecular and Cellular Implications

The alkylaminoethoxy side-chain of trioxifene plays a critical role in its estrogenic and antiestrogenic properties. Studies on this aspect elucidate the pharmacological actions and receptor binding efficiencies, contributing to a better understanding of its molecular mechanism (Jordan et al., 1982).

Comparative Studies with Other Antiestrogens

Comparative studies with other antiestrogens, such as tamoxifen, provide insights into the distinct interaction of trioxifene with estrogen receptors and its relative efficacy and properties in different biological models (Black & Goode, 1980).

Propriétés

IUPAC Name

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLINDYFMDHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68307-81-3 (methanesulfonate)
Record name Trioxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30212997
Record name Trioxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioxifene

CAS RN

63619-84-1
Record name Trioxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63619-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trioxifene
Reactant of Route 2
Reactant of Route 2
Trioxifene
Reactant of Route 3
Trioxifene
Reactant of Route 4
Reactant of Route 4
Trioxifene
Reactant of Route 5
Reactant of Route 5
Trioxifene
Reactant of Route 6
Reactant of Route 6
Trioxifene

Citations

For This Compound
467
Citations
LJ Black, RL Goode - Life sciences, 1980 - Elsevier
… However, in adult mice tamoxifen was devoid of antagonism, and trioxifene was active only at a … Trioxifene activity was similar to tamoxifen at doses up to I00 ~g, but trioxifene was less …
Number of citations: 178 www.sciencedirect.com
CD Jones, LC Blaszczak, ME Goettel… - Journal of medicinal …, 1992 - ACS Publications
Triarylethylene antiestrogens, such as tamoxifen (la, Chart I), are of current medical and experimental interest due to their ability to suppress the growth of estrogen receptor (ER) …
Number of citations: 128 pubs.acs.org
VC Jordan, B Gosden - Molecular and cellular endocrinology, 1982 - Elsevier
… Trioxifene was a more potent antiestrogen than tamoxifen in immature rat … trioxifene but also essential for the effective estrogen receptor binding and pharmacological actions of trioxifene…
Number of citations: 106 www.sciencedirect.com
BL Neubauer, AM McNulty, M Chedid, K Chen… - Cancer Research, 2003 - AACR
… Trioxifene has demonstrated activity in dimethylbenzanthracene-induced mammary … and agonist activity of trioxifene in vitro. Our data show that trioxifene administration dramatically …
Number of citations: 53 aacrjournals.org
DP Rose, AH Fischer, VC Jordan - … Journal of Cancer and Clinical Oncology, 1981 - Elsevier
… trioxifene therapy (P < 0.04), but no different for ovariectomy and tamoxifen, or tamoxifen and trioxifene. … Further study of trioxifene's metabolites may increase our understanding of its …
Number of citations: 41 www.sciencedirect.com
RS Witte, B Pruitt, DC Tormey, S Moss, DP Rose… - Cancer, 1986 - Wiley Online Library
… occurred only in the trioxifene-treated patients. This implies an intrinsic estrogenic action of trioxifene in man. Trioxifene is no more efficacious than tamoxifen and has more toxicity. …
RW Lee, AU Buzdar, GR Blumenschein… - Cancer, 1986 - Wiley Online Library
… When used in vitro and in vivo, trioxifene has been shown to bind to the estradiol receptors … compared with trioxifene. In addition to its potent antiestrogenic activities, trioxifene has been …
V Craig Jordan - Journal of the National Cancer Institute, 1998 - academic.oup.com
On the basis of results from initial studies in the laboratory and extensive clinical testing, raloxifene (Evista) is now available to physicians as a bone maintenance therapy to prevent …
Number of citations: 104 academic.oup.com
LJ Black, CD Jones, RL Goode - Molecular and Cellular Endocrinology, 1981 - Elsevier
… and trioxifene declined. Furthermore, the RBA values of tamoxifen and trioxifene observed … significant dissociation of tamoxifen and trioxifene was detected under these conditions. At …
Number of citations: 54 www.sciencedirect.com
HU Bryant, PK Wilson, MD Adrian, HW Cole… - Journal of the Society for …, 1996 - infona.pl
… Tamoxifen, idoxifene, droloxifene and trioxifene exhibited … Tamoxifen, droloxifene, idoxifene, and trioxifene all … tamoxifen, droloxifene, idoxifene, trioxifene) and those with more complete …
Number of citations: 32 www.infona.pl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.